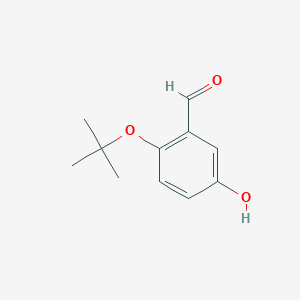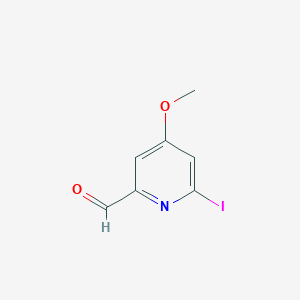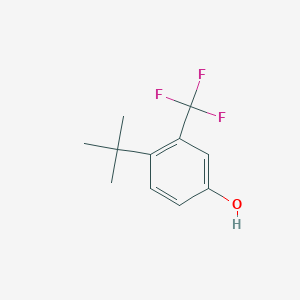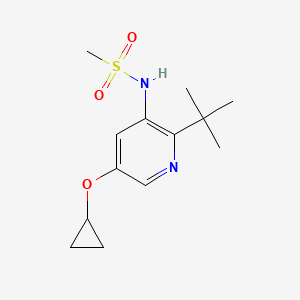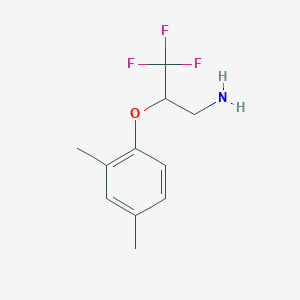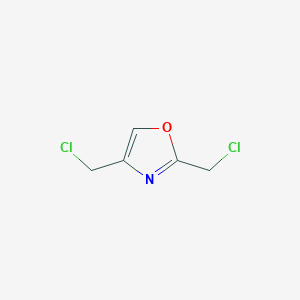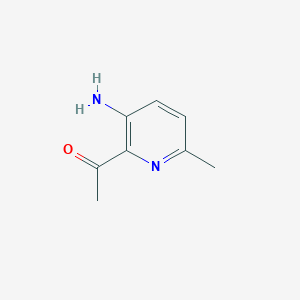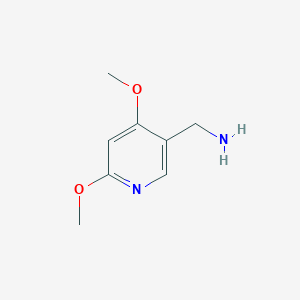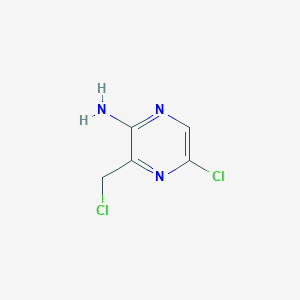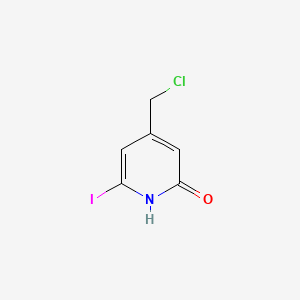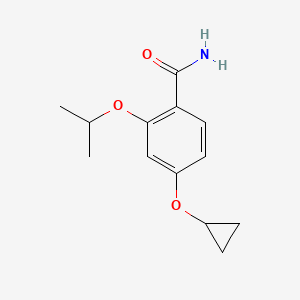
4-Cyclopropoxy-2-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-isopropoxybenzamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzamide, cyclopropyl bromide, and isopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Cyclopropylation: The first step involves the cyclopropylation of 4-hydroxybenzamide using cyclopropyl bromide in the presence of a base.
Isopropylation: The second step involves the isopropylation of the intermediate product using isopropyl bromide under similar conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new alkyl or acyl groups attached to the benzamide core.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-isopropoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-2-methoxybenzamide: Similar structure with a methoxy group instead of an isopropoxy group.
4-Isopropoxy-2-methoxybenzamide: Similar structure with a methoxy group instead of a cyclopropoxy group.
4-Cyclopropoxy-2-ethoxybenzamide: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
4-Cyclopropoxy-2-isopropoxybenzamide is unique due to the presence of both cyclopropoxy and isopropoxy groups attached to the benzamide core. This unique combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific research applications .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H17NO3/c1-8(2)16-12-7-10(17-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15) |
Clave InChI |
MMANVBFLFQLBPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

